

# **Evaluating the Safety Profile of Novel Kinase**Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SHR902275 |           |
| Cat. No.:            | B12411302 | Get Quote |

A comprehensive guide for researchers and drug development professionals on the safety profiles of c-Met kinase inhibitors, offering a comparative look at Tepotinib, Savolitinib, and Capmatinib. Please note that as of late 2025, publicly available safety and efficacy data for **SHR902275** could not be identified.

This guide provides a detailed comparison of the safety profiles of three prominent c-Met kinase inhibitors: Tepotinib, Savolitinib, and Capmatinib. While the initial request included SHR902275, a thorough search of publicly available scientific literature and clinical trial databases did not yield specific data for a compound with this designation from Jiangsu Hengrui Pharmaceuticals or other developers. Therefore, this analysis focuses on established c-Met inhibitors to provide a valuable resource for researchers in the field of oncology and drug development.

The data presented is collated from various clinical trials and publications, offering insights into the adverse event profiles and overall tolerability of these targeted therapies.

## Comparative Safety Profile of c-Met Kinase Inhibitors

The following tables summarize the treatment-related adverse events (TRAEs) observed in key clinical trials for Tepotinib, Savolitinib, and Capmatinib. This data is crucial for understanding the tolerability of these drugs and for anticipating potential side effects in clinical practice.



Table 1: Common Treatment-Related Adverse Events (All Grades) for Tepotinib, Savolitinib, and Capmatinib

| Adverse Event        | Tepotinib (VISION<br>trial)[1][2][3][4][5]<br>[6][7][8][9] | Savolitinib (Phase<br>II trial)[10][11][12]<br>[13][14][15][16][17] | Capmatinib<br>(GEOMETRY mono-<br>1 trial)[12][18][19]<br>[20][21] |
|----------------------|------------------------------------------------------------|---------------------------------------------------------------------|-------------------------------------------------------------------|
| Peripheral Edema     | 81%                                                        | 55.7%                                                               | 54.2%                                                             |
| Nausea               | 31%                                                        | 45.7%                                                               | 45.0%                                                             |
| Diarrhea             | 29%                                                        | Reported                                                            | Not specified in top<br>AEs                                       |
| Vomiting             | Not specified in top<br>AEs                                | 41.7%                                                               | 28.2%                                                             |
| Fatigue              | 30%                                                        | 35.4%                                                               | 29%                                                               |
| Increased ALT/AST    | Reported                                                   | 38.6% / 37.1%                                                       | Reported                                                          |
| Decreased Appetite   | 21%                                                        | Not specified in top<br>AEs                                         | Not specified in top<br>AEs                                       |
| Rash                 | 21%                                                        | Reported                                                            | Not specified in top<br>AEs                                       |
| Musculoskeletal Pain | 30%                                                        | Not specified in top<br>AEs                                         | Not specified in top<br>AEs                                       |
| Dyspnea              | 24%                                                        | Not specified in top<br>AEs                                         | Not specified in top<br>AEs                                       |

Table 2: Grade ≥3 Treatment-Related Adverse Events for Tepotinib, Savolitinib, and Capmatinib



| Adverse Event             | Tepotinib (VISION trial)[1][2][3] | Savolitinib (Phase<br>II trial)[11][12] | Capmatinib<br>(GEOMETRY mono-<br>1 trial)[18] |
|---------------------------|-----------------------------------|-----------------------------------------|-----------------------------------------------|
| Overall Grade ≥3<br>TRAEs | 25.1%                             | 41.4%                                   | 36%                                           |
| Increased AST             | Not specified                     | 12.9%                                   | Not specified                                 |
| Peripheral Edema          | 7%                                | Reported                                | Reported                                      |
| Liver Injury              | Not specified                     | 2.9% (leading to discontinuation)       | Not specified                                 |
| Hypersensitivity          | Not specified                     | 2.9% (leading to discontinuation)       | Not specified                                 |

## **Experimental Protocols for Safety Assessment in Clinical Trials**

The safety data presented in this guide are derived from rigorously conducted clinical trials. The general methodology for assessing the safety and tolerability of kinase inhibitors in these trials involves several key components:

- Patient Population: Trials enroll patients with a confirmed diagnosis, such as non-small cell lung cancer (NSCLC) with specific genetic alterations (e.g., MET exon 14 skipping mutations)[5][6][12][18]. Eligibility criteria are strict to ensure a homogenous study population and to minimize confounding factors.
- Study Design: The trials are often multi-center, open-label, single-arm studies, particularly in the case of targeted therapies for rare mutations[1][5][6][18]. Some may have a randomized design comparing the investigational drug to a standard of care[14].
- Dosing and Administration: Patients typically receive a standardized oral dose of the kinase inhibitor once or twice daily[5][6][12][14][18]. Treatment continues until disease progression or unacceptable toxicity.



- Safety Monitoring and Data Collection: The safety of the participants is the primary concern.
  This involves regular monitoring and documentation of all adverse events (AEs). AEs are
  graded for severity according to standardized criteria, such as the National Cancer Institute's
  Common Terminology Criteria for Adverse Events (CTCAE). Serious adverse events (SAEs)
  are reported to regulatory authorities promptly. Safety assessments include:
  - Regular physical examinations.
  - Vital sign measurements.
  - Electrocardiograms (ECGs) to monitor for cardiotoxicity.
  - Laboratory tests, including complete blood counts, serum chemistry panels, and liver function tests, to detect hematologic and organ toxicity.
- Data Analysis: The incidence, severity, and causality of AEs are analyzed. The relationship of AEs to the study drug is assessed by the investigators. The overall safety profile of the drug is then determined based on these comprehensive assessments.

### **Signaling Pathways and Experimental Workflows**

To provide a deeper understanding of the mechanism of action and the context of safety evaluation, the following diagrams illustrate the c-Met signaling pathway and a typical workflow for assessing drug safety in a clinical trial.





Click to download full resolution via product page

Caption: The c-Met signaling pathway, a key driver in several cancers, and the point of inhibition for drugs like Tepotinib, Savolitinib, and Capmatinib.





Click to download full resolution via product page



Caption: A generalized workflow for the assessment and reporting of safety data in a clinical trial.

In conclusion, while information on **SHR902275** remains elusive in the public domain, a comparative analysis of established c-Met kinase inhibitors like Tepotinib, Savolitinib, and Capmatinib provides valuable insights into the class-specific safety profiles. Researchers and clinicians can leverage this information to better understand the therapeutic window of these agents and to inform the development of future kinase inhibitors with improved safety profiles. Continuous monitoring and reporting of safety data from ongoing and future clinical trials will be essential to further refine our understanding of the long-term safety of these important cancer therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. An overview of the c-MET signaling pathway PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Hengrui Medicine Advances Cancer Pipeline with Breakthrough Therapy Designations and Clinical Trial Approvals [trial.medpath.com]
- 4. Hengrui Pharma's Strategic Expansion in Oncology and Global Partnerships: A Catalyst for Long-Term Growth [ainvest.com]
- 5. Tepotinib Treatment in Patients With MET Exon 14—Skipping Non—Small Cell Lung Cancer: Long-term Follow-up of the VISION Phase 2 Nonrandomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tepotinib in NSCLC with MET Exon 14 Skipping Mutation (VISION Study) [theoncologynurse.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Largest METex14+ trial [tepmetko.com]
- 9. ascopubs.org [ascopubs.org]



- 10. researchgate.net [researchgate.net]
- 11. c-MET [stage.abbviescience.com]
- 12. GEOMETRY Mono-1 Study: Capmatinib in MET Exon 14—Mutated or MET-Amplified NSCLC - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 13. cancernetwork.com [cancernetwork.com]
- 14. Efficacy of Savolitinib vs Sunitinib in Patients With MET-Driven Papillary Renal Cell Carcinoma: The SAVOIR Phase 3 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov:443]
- 17. HUTCHMED HUTCHMED Highlights Savolitinib SAVANNAH Phase II and Other Data at European Lung Cancer Congress 2025 [hutch-med.com]
- 18. GEOMETRY Mono-1: Capmatinib in MET Exon 14—Mutated Advanced NSCLC -Conference Correspondent [conference-correspondent.com]
- 19. Capmatinib in MET exon 14-mutated non-small-cell lung cancer: final results from the open-label, phase 2 GEOMETRY mono-1 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. New Data from GEOMETRY mono-1 Study Show Clinically Meaningful Results in Patients with Non-Small Cell Lung Cancer with MET exon-14 Skipping Mutation Treated with Capmatinib BioSpace [biospace.com]
- 21. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [Evaluating the Safety Profile of Novel Kinase Inhibitors: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12411302#evaluating-the-safety-profile-of-shr902275-compared-to-other-kinase-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com